molecular formula C16H15N B1335772 1-Benzyl-2-methylindole CAS No. 17901-58-5

1-Benzyl-2-methylindole

Cat. No. B1335772
CAS RN: 17901-58-5
M. Wt: 221.3 g/mol
InChI Key: DPNOTFHCABPNQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Benzyl-2-methylindole and its derivatives has been explored through various methods. One approach involves the use of the 2-(3,4,5-trimethoxybenzoyl)-2-aminoindole nucleus, which is modified at positions C-4 to C-7 with different moieties, such as chloro, methyl, or methoxy groups. Alkylation of the indole nitrogen with small alkyl groups like methyl or ethyl has also been performed, leading to the identification of potent antiproliferative agents . Another method includes the synthesis of benzo[f]isoindole-4,9-diones starting from the reaction of 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene with primary amines, followed by CAN-mediated oxidation or alternative pathways involving spontaneous oxidation . Additionally, Rh(iii)-catalyzed annulation of 2-arylindoles with α-diazo carbonyl compounds has been used to synthesize diversely substituted benzo[a]carbazoles .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-2-methylindole derivatives has been analyzed through various studies. For instance, the crystal structure of a stable monosubstituted isoindole derivative, 1-(1,2,3-1H-benzotriazol-1-yl)-2-(4-methylphenyl)-2H-isoindole, revealed anti-parallel face-to-face stacking between isoindole rings, which contributes to the molecule's stability . This structural information is crucial for understanding the reactivity and potential interactions of these compounds.

Chemical Reactions Analysis

Chemical reactions involving 1-Benzyl-2-methylindole derivatives have been investigated, including the photocyclisation of styrylindoles to synthesize 11H-benzo[a]carbazole and its methyl derivatives . Additionally, 1-Methyl-2-cyanoindoles have been shown to react with aromatic aldehydes in acidic media to yield various indole derivatives, which can undergo further transformations such as halogen replacement or reduction to form tryptamines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Benzyl-2-methylindole derivatives are influenced by their molecular structure and the substituents present on the indole ring. For example, the presence of a benzyl group can significantly affect the compound's lipophilicity and potential biological activity. The synthesis of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs has demonstrated potent anti-proliferative activity against various human tumor cell lines, indicating the importance of the benzyl group in enhancing biological efficacy . The iodine-induced 1,3-dipolar cycloaddition reaction used to synthesize benzo[f]isoindole-1,3-dicarboxylates from quinones and N-substituted amino esters also highlights the reactivity of these compounds and their potential utility in constructing biologically active molecules .

Scientific Research Applications

Ozonation of Methylindole

  • Kinetic Modeling and Intermediates Identification : A study by Benítez et al. (2015) investigated the ozonation of 3-methylindole, an emerging contaminant in aquatic environments. They determined the rate constants for ozonation reactions and identified the main degradation byproducts, proposing reaction mechanisms (Benítez et al., 2015).

Chemical Reactions of Methylindoles

  • Oxidation and Reaction Mechanisms : Itahara et al. (1982) explored the autoxidation of 3-alkyl-2-methylindoles, resulting in selective oxidation of the 2-methyl group. They examined the reaction mechanism and the influence of solvents on product formation (Itahara et al., 1982).
  • Degradation by Ionizing Radiation : Research by He et al. (2022) focused on the degradation of 3-methylindole using ionizing radiation technology. They analyzed factors influencing degradation efficiency and proposed a potential pathway based on identified intermediates (He et al., 2022).
  • Rate Enhancement in Cycloaddition Reactions : A study by Benincori et al. (1998) investigated the reactions of N-methylindole with nitrile oxides and nitrilimines, noting a significant rate enhancement in the presence of Grignard reagents (Benincori et al., 1998).

Applications in Materials Science

  • Electroreduction and Product Formation : Kariv-Miller et al. (1985) examined the electroreduction of 1-methylindole, noting regioselective product formation and discussing possible reduction mechanisms (Kariv-Miller et al., 1985).
  • Indole Derivatives in Corrosion Inhibition : Ashhari and Sarabi (2015) investigated the effects of indole-3-carbaldehyde and 2-methylindole as corrosion inhibitors on mild steel, highlighting their effectiveness in different conditions (Ashhari & Sarabi, 2015).

Biomedical Research

  • Anti-proliferative Activity Against Tumor Cell Lines : Madadi et al. (2014) synthesized aromatic substituted analogs of N-benzylindole and evaluated their anti-proliferative activity against various human tumor cell lines, identifying compounds with significant potency (Madadi et al., 2014).

Energy Storage Applications

  • Hydrogenation and Dehydrogenation for Hydrogen Storage : Yang et al. (2018) reported on 1-methylindole as a candidate for liquid organic hydrogen carrier, exploring its hydrogenation and dehydrogenation for potential use in hydrogen storage applications (Yang et al., 2018).

Spectroscopic Studies

  • Solvent Interactions and DFT Studies : Popoola (2018) conducted a spectroscopic study on 2- and 3-methylindole, examining their interactions with solvents and providing insights through molecular modeling and quantum chemical calculations (Popoola, 2018).

properties

IUPAC Name

1-benzyl-2-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-13-11-15-9-5-6-10-16(15)17(13)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPNOTFHCABPNQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391287
Record name 1-benzyl-2-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-methylindole

CAS RN

17901-58-5
Record name 1-benzyl-2-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 13.11 g (0.1 mole) of 2-methylindole, 13.92 g (0.11 mole) of benzyl chloride, 33 g (0.5 mole) of 85% KOH, 14 mL of H2O, 2.5 g (2.5 mmoles) of PEG-1000, and 100 mL of toluene was stirred and heated at 60° for 23 hours. After cooling to room temperature, 100 mL of H2O was added. The layers were separated. The aqueous layer was extracted with 100 mL of toluene. The combined toluene phases were washed 2N HCl (2×50 mL), H2O (2×50 mL), and 50 mL of brine and dried over MgSO4. Evaporation of the solvent left 26.98 g of dark brown oil. The oil was chromatographed on a 1100 g column of silica gel. The column was eluted with 25% CH2Cl2 -Skellysolve B and 200 mL fractions were collected. The fractions were assayed by silica gel tlc (1×4") (25% CH2Cl2 -Skellysolve B). Fractions 20-22 were combined giving 2.08 g (9%) of 1-benzyl-2-methylindole as a yellow oil which solidified.
Quantity
13.11 g
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reactant
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13.92 g
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reactant
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33 g
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reactant
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[Compound]
Name
PEG-1000
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2.5 g
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reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2.39 g (9.04 mmoles) of 18-crown-6 in 250 mL of dry ether was added 13.1 g (116.7 mmoles) of potassium tert-butoxide. The mixture was stirred while 13.11 g (100 mmoles) of 2-methylindole was added. The stirring was continued for 0.5 hour. Most of the solid dissolved. Then 20 g (116.9 mmoles) of benzyl chloride in 120 mL of ether was added during 45 minutes. The stirring was continued for 21.5 hours. Water (200 mL) was added. The layers were separated. The aqueous layer was extracted with ether (2×75 mL). The combined ether phases were washed with 50 mL of brine and dried over MgSO4. Evaporation of the solvent left 25.85 g of dark brown oil. The oil was chromatographed on a 1100 g column of silica gel. The column was eluted with 25% CH2Cl2 -Skellysolve B and 200 mL fractions were collected. The fractions were assayed by silica gel tlc (1×4") (25% CH2Cl2 -Skellysolve B). Fractions 22-25 were combined giving 2.28 g (10%) of slightly impure 1-benzyl-2-methylindole as a pale yellow oil which solidified upon standing. Fractions 26-35 were combined giving 8.42 g of 1-benzyl-2-methylindole and 1,3-dibenzyl-2-methylindole as a pale yellow oil. The 8.42 g was combined with the 7.50 g of a similar mixture from fractions 23-28, and chromatographed on a 1100 g column of silica gel. The column was eluted with 25% CH2Cl2 -Skellysolve B and 200 mL fractions were collected. The fractions were assayed as before. Fractions 21-24 were combined giving 3.59 g of 1-benzyl-2-methylindole as a pale yellow oil which solidified. Fractions 25-30 were combined giving 7.66 g of a mixture of 1-benzyl-2-methylindole and 1,3-dibenzyl-2-methylindole as an oil.
Quantity
2.39 g
Type
reactant
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
13.11 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
KC Lee - Journal of the Korean Applied Science and Technology, 1994 - koreascience.kr
… -3^-yi)-1-()Substituted)acrylophenoneIWI]~[X]의 합성은 2 - methylindole-3-Carboxaldehyde와 아세토페는 류(-H, )一Br, A-Cl, )-OCH3)를 축합 반응시 켜 얻은 1-benzyl-2-methylindole-3-…
Number of citations: 0 koreascience.kr
A Galun, A Kampf, A Markus - Journal of Heterocyclic …, 1979 - Wiley Online Library
The synthesis of 1‐benzyl‐2‐methyl‐5‐methoxyindole‐3‐oxyacetic acid (11) and of 1‐benzyl‐2‐methylindole‐3‐oxyacetic acid (17) was undertaken in the course of a study aimed at …
Number of citations: 6 onlinelibrary.wiley.com
Y MAKISUMI, S TAKADA - Chemical and Pharmaceutical Bulletin, 1976 - jstage.jst.go.jp
The ease with'thich the formation of the benzothiophenes could be accomplished prompted us to extend this reaction sequence to the nitrogen analogs. Thus, we have developed a …
Number of citations: 17 www.jstage.jst.go.jp
이동엽, 조찬식, 김주의, 윤영주, 심상철… - Bulletin of the Korean …, 1996 - koreascience.kr
N-Substituted anilines react with triethanolamine at 180℃ in the presence of a catalytic amount of tris (triphenylphosphine) ruthenium (Ⅱ) chloride to give the corresponding 1-…
Number of citations: 21 koreascience.kr
FS Melkonyan, DE Kuznetsov, MA Yurovskaya… - RSC …, 2013 - pubs.rsc.org
Readily accessible o-bromobenzylketones and primary alkyl amines and anilines were used for the construction of substituted indoles in good to excellent yields. The sequence …
Number of citations: 35 pubs.rsc.org
NV Gorodnicheva, ES Ostroglyadov… - Russian Journal of …, 2016 - Springer
Proceeding from reactions of methyl 4-aryl(hetaryl)-2-oxopyrrolidine-3-caroxylates with hydrazine and phenylhydrazine a series of hydrazides of the corresponding 2-oxopyrrolidine-3-…
Number of citations: 4 link.springer.com
A See - pubs.rsc.org
NDEX OF SUBJECTS. Page 1 NDEX OF SUBJECTS. TRANSACTIONS AND ABSTRACTS. 1918. (Marked T., and A., i and A., ii respectively.) A. Abalone. See Baliotis. Abietic acid, …
Number of citations: 3 pubs.rsc.org
F Buonerba, S Lepri, L Goracci… - Journal of medicinal …, 2017 - ACS Publications
The NorA efflux pump is a potential drug target for reversal of resistance to selected antibacterial agents, and recently we described indole-based inhibitor candidates. Herein we report …
Number of citations: 40 pubs.acs.org
Q Yang, L Wang, T Guo, Z Yu - The Journal of Organic Chemistry, 2012 - ACS Publications
FeCl 3 ·6H 2 O-catalyzed efficient C3-alkenylation of indoles was realized through the condensation of aldehydes and indole derivatives in the presence of 2 equiv of ethanol at ambient …
Number of citations: 59 pubs.acs.org
강자효, 김정환, 이준원, 김동수… - Bulletin of the Korean …, 1996 - koreascience.kr
Reaction of diethylzinc with α-branched aldehydes in the presence of a catalytic amount (5 mol%) of various β-amino thiols in toluene or ether provided the corresponding secondary …
Number of citations: 49 koreascience.kr

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